4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-2H-1,2,3-triazole
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Overview
Description
4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo group and a dimethylpropyl group attached to the triazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-2H-1,2,3-triazole typically involves the following steps:
Preparation of 3-Bromo-2,2-dimethyl-1-propanol: This intermediate can be synthesized by reacting sodium bromide with 2,2-dimethyl-1-propanol under light conditions at a controlled temperature of 30°C for about 6 hours.
Formation of the Triazole Ring: The next step involves the cyclization reaction where the 3-bromo-2,2-dimethylpropyl group is introduced to the triazole ring. This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate, under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-quality reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Dehalogenated triazole compounds.
Scientific Research Applications
4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-2H-1,2,3-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the triazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene
- 4-(3-Bromo-2,2-dimethylpropyl)phenol
- 1-(3-Bromo-2,2-dimethylpropyl)-4-methylbenzene
Uniqueness
4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-2H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The triazole ring enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H14BrN3 |
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Molecular Weight |
232.12 g/mol |
IUPAC Name |
4-(3-bromo-2,2-dimethylpropyl)-2-methyltriazole |
InChI |
InChI=1S/C8H14BrN3/c1-8(2,6-9)4-7-5-10-12(3)11-7/h5H,4,6H2,1-3H3 |
InChI Key |
JQHGLLVQFZAFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NN(N=C1)C)CBr |
Origin of Product |
United States |
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